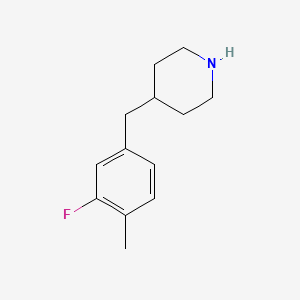

4-(3-Fluoro-4-methyl-benzyl)-piperidine

描述

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural units found in pharmaceuticals and natural alkaloids. nih.gov Its prevalence is a testament to its versatility and favorable properties in drug design. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, highlighting their broad therapeutic relevance. nih.gov The significance of this scaffold can be attributed to several key factors:

Modulation of Physicochemical Properties : The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance aqueous solubility—a critical factor for drug delivery and distribution. The ring's three-dimensional, chair-like conformation also allows for precise spatial orientation of substituents, influencing how a molecule interacts with its biological target. thieme-connect.comresearchgate.net

Improvement of Pharmacokinetic Profiles : Incorporating a piperidine moiety can favorably alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comdoaj.org It can enhance metabolic stability and membrane permeability, crucial for oral bioavailability. pharmaceutical-business-review.com

Enhancement of Biological Activity and Selectivity : The rigid, yet conformationally flexible, nature of the piperidine scaffold enables it to serve as a versatile template for arranging functional groups in a specific three-dimensional arrangement. This is critical for achieving high-affinity and selective binding to protein targets like enzymes and receptors. researchgate.net

Reduction of Toxicity : Strategic incorporation of piperidine scaffolds has been shown to mitigate certain toxicities. For example, it can help reduce cardiac toxicity associated with the hERG potassium ion channel, a common hurdle in drug development. thieme-connect.comscientificupdate.com

The widespread importance of the piperidine scaffold is evident in the large number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain this motif.

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Role of Piperidine Scaffold |

|---|---|---|

| Methylphenidate | CNS Stimulant | Core component for dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibition. |

| Donepezil (B133215) | Acetylcholinesterase Inhibitor | Provides the structural framework for binding to the enzyme's active site. |

| Haloperidol | Antipsychotic | Part of the butyrophenone (B1668137) pharmacophore essential for dopamine D2 receptor antagonism. |

| Fentanyl | Opioid Analgesic | The central scaffold responsible for interaction with opioid receptors. |

| Paroxetine | Antidepressant (SSRI) | Key structural element for selective serotonin (B10506) reuptake inhibition. google.com |

| Alogliptin | Antidiabetic (DPP-4 Inhibitor) | Contains a piperidine moiety crucial for its inhibitory activity. nih.gov |

Overview of Fluorinated Benzyl (B1604629) Derivatives in Pharmaceutical Research

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for fine-tuning of a compound's steric, electronic, and metabolic properties. nih.gov When applied to a benzyl group, fluorination can lead to significant improvements:

Metabolic Stability : The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov This can increase the half-life and oral bioavailability of a drug.

Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing π-π stacking, cation-π, and hydrogen bond interactions with the target protein. nih.gov This can lead to enhanced binding affinity and potency.

Lipophilicity and Permeability : Fluorination can modulate a molecule's lipophilicity, which affects its solubility, cell membrane permeability, and distribution in the body. nih.gov While trifluoromethyl groups often decrease lipophilicity, fluoro-arenes can be more lipophilic than their non-fluorinated counterparts. nih.gov

pKa Modulation : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in a piperidine ring. scientificupdate.com This modification can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. scientificupdate.com

The strategic placement of fluorine on a benzyl ring is a common feature in many successful drugs, demonstrating the utility of this approach.

Table 2: Examples of Pharmaceuticals with Fluorinated Benzyl or Phenyl Moieties

| Drug Name | Therapeutic Class | Function of the Fluorinated Group |

|---|---|---|

| Fluoxetine | Antidepressant (SSRI) | The trifluoromethyl group enhances metabolic stability and contributes to its long half-life. |

| Ciprofloxacin | Antibiotic | The fluorine atom at position 6 of the quinolone core is crucial for its potent antibacterial activity. |

| Ezetimibe | Cholesterol Absorption Inhibitor | Contains two 4-fluorophenyl groups that are key for its biological activity. |

| Alpelisib | Anticancer (PI3K Inhibitor) | Features a trifluoromethyl group that improves metabolic stability and binding affinity. nih.gov |

| Lemborexant | Insomnia Treatment | The presence of a 3-fluorobenzyl group is critical for achieving high binding affinity and a good pharmacological profile. nih.gov |

Research Trajectories for 4-(3-Fluoro-4-methyl-benzyl)-piperidine and Related Analogues

While extensive research specifically targeting this compound is not widely published, its structure suggests clear directions for academic investigation based on structure-activity relationship (SAR) studies of analogous compounds. The combination of a 4-substituted piperidine with a benzyl ring containing both fluoro and methyl groups provides a unique template for exploring interactions with various biological targets.

Research on dopamine D4 receptor (D4R) antagonists, for example, has explored the impact of similar substitution patterns. In one study, replacing a phenoxy group with a 3-fluoro-4-methyl-benzyl moiety in a series of piperidine-based compounds was investigated. chemrxiv.org Although this specific substitution led to a reduction in binding affinity compared to other analogues in that series, it highlights that researchers are actively exploring this particular substitution pattern to modulate receptor interaction. chemrxiv.org The 3-fluoro-4-methyl arrangement provides a specific electronic and steric profile that can be used to probe the binding pockets of receptors and enzymes.

Similarly, in the development of selective phosphodiesterase 1 (PDE1) inhibitors, various substitutions on the benzyl group of related molecules were examined. acs.org Studies showed that changing the position and nature of the substituent (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl) had a significant impact on inhibitory potency and selectivity. acs.org This underscores the rationale for synthesizing and testing specific isomers like this compound to map the chemical space around a biological target and optimize ligand binding.

Potential research trajectories for this compound and its analogues would likely involve:

Synthesis and Target Screening : The compound would be synthesized and screened against a panel of biological targets, particularly those in the central nervous system (CNS) like dopamine, serotonin, or sigma receptors, where piperidine and benzylpiperidine scaffolds are common. nih.govclinmedkaz.org

CNS Disorders : Given the prevalence of its core structures in antipsychotic, antidepressant, and neuroprotective agents, this compound would be a logical candidate for evaluation in models of neuropsychiatric and neurodegenerative diseases. nih.gov

Enzyme Inhibition : The scaffold could be explored for its potential as an inhibitor of enzymes such as PDE, kinases, or cholinesterases, where precise orientation of aromatic and basic groups is often required for activity.

The table below summarizes SAR findings from related compound series, illustrating why the specific features of this compound are of interest to medicinal chemists.

Table 3: Structure-Activity Relationship (SAR) Insights from Related Research

| Compound Series / Target | Structural Moiety | Observation | Implication for this compound |

|---|---|---|---|

| D4 Receptor Antagonists chemrxiv.org | 3-Fluoro-4-methyl-benzyl | Showed moderate binding (Ki = 72 nM), but was less potent than 3,4-difluorophenyl (Ki = 5.5 nM) or 3-methylphenyl (Ki = 13 nM) analogues. | The specific electronic and steric profile is actively being explored to fine-tune receptor affinity. |

| PDE1 Inhibitors acs.org | 3-Fluorobenzyl | Exhibited potent PDE1 inhibition (IC50 = 8 nM) with high selectivity over other PDE subtypes. | The presence and position of fluorine on the benzyl ring are critical for potency and selectivity, justifying the synthesis of diverse isomers. |

| General Piperidine Derivatives scientificupdate.com | 3-Fluoropiperidine | The position of fluorine (axial vs. equatorial) significantly modulates the pKa of the piperidine nitrogen. | Combining a fluorinated benzyl group with the piperidine core allows for dual modulation of physicochemical properties. |

Structure

3D Structure

属性

IUPAC Name |

4-[(3-fluoro-4-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-10-2-3-12(9-13(10)14)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCWMVSFZFNWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCNCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588788 | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-58-8 | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 4-(3-Fluoro-4-methyl-benzyl)-piperidine Scaffold

The synthesis of the this compound structure involves two primary considerations: the formation of the piperidine (B6355638) ring and the subsequent or concurrent introduction of the specific fluorinated benzyl (B1604629) group.

Strategic Approaches for Piperidine Ring Formation

The construction of the piperidine ring is a foundational step in synthetic organic chemistry, with several robust methods available. A predominant strategy is the hydrogenation of pyridine (B92270) precursors. This approach is widely used due to the commercial availability of a vast array of substituted pyridines. nih.govresearchgate.net The reduction can be achieved using various catalytic systems, including heterogeneous catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂), often under high pressure and temperature. researchgate.net Recent advancements have also focused on homogeneous catalysis, utilizing rhodium or iridium-based catalysts that can operate under milder conditions. researchgate.net

Another significant strategy involves the intramolecular cyclization of acyclic precursors. nih.gov Methods such as the aza-Michael reaction, where an amine undergoes conjugate addition to an α,β-unsaturated carbonyl compound, can efficiently form the six-membered ring. nih.gov Radical cyclization, often involving a 1,6-hydrogen atom transfer, presents another pathway to construct the piperidine skeleton. nih.gov

Multicomponent reactions, which allow for the assembly of complex molecules in a single step, also provide an efficient route. The Mannich reaction, for example, can be employed to construct multi-substituted piperidines stereoselectively. rsc.org

Table 1: Strategic Approaches for Piperidine Ring Synthesis

| Method | Description | Key Features |

|---|---|---|

| Pyridine Hydrogenation | Reduction of a pre-formed pyridine ring to a piperidine. nih.govacs.org | Wide availability of starting materials; various catalytic systems (heterogeneous and homogeneous). researchgate.net |

| Intramolecular Cyclization | Ring closure of a linear amine-containing substrate. nih.gov | Can be achieved via methods like aza-Michael or radical reactions; allows for control over substitution patterns. nih.gov |

| Multi-component Reactions | Combining three or more reactants in a single operation to form the piperidine ring. rsc.org | High efficiency and atom economy; enables rapid assembly of complex structures. |

Introduction of the Fluorinated Benzyl Moiety

Once the piperidine ring is available, or as part of a convergent strategy, the 3-fluoro-4-methyl-benzyl group must be introduced. A powerful method for this carbon-carbon bond formation is the Suzuki coupling reaction. organic-chemistry.org This protocol typically involves the reaction of a piperidine-derived organoboron species (e.g., a borane (B79455) formed from hydroboration of 4-methylenepiperidine) with a suitable benzyl halide, such as 3-fluoro-4-methylbenzyl bromide, in the presence of a palladium catalyst. organic-chemistry.orgunisi.it This method is valued for its tolerance of a wide variety of functional groups. organic-chemistry.org

Alternatively, the benzyl moiety can be introduced via the alkylation of a pre-formed piperidine nucleophile. This can involve the direct reaction of piperidine or a 4-lithiated piperidine derivative with an electrophilic benzyl species.

Advanced Synthetic Routes for Fluorinated Piperidine Derivatives

The development of advanced synthetic methods has enabled more precise control over the structure and stereochemistry of fluorinated piperidine derivatives, which is crucial for their application in medicinal chemistry.

Nucleophilic Substitution Reactions in Piperidine Functionalization

Nucleophilic substitution is a cornerstone of piperidine functionalization. The piperidine nitrogen can act as a nucleophile, attacking an electrophilic benzyl species like 3-fluoro-4-methylbenzyl bromide to form a quaternary ammonium (B1175870) salt, which can then be N-dealkylated if necessary.

More sophisticated strategies involve the functionalization of the piperidine ring's carbon skeleton. This can be achieved by generating an iminium ion intermediate from an N-substituted piperidine, which can then be intercepted by a wide range of carbon-based nucleophiles. acs.org This C-H functionalization allows for the direct installation of substituents at the α-position to the nitrogen. acs.orgresearchgate.net While not directly forming a 4-benzyl bond, this methodology highlights the advanced techniques available for modifying the piperidine core.

Reductive Amination Strategies for Benzyl Incorporation

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds and is particularly well-suited for synthesizing 4-benzylpiperidines. harvard.edu This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. pearson.com

To synthesize this compound, one could react 4-(3-fluoro-4-methyl-benzyl)amine with piperidin-4-one. However, a more common and convergent approach involves the reaction of piperidine with 3-fluoro-4-methylbenzaldehyde. The resulting iminium ion is then reduced using a selective reducing agent. pearson.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to not reduce the starting aldehyde but are reactive toward the protonated imine intermediate. harvard.edu

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Highly selective for iminium ions over ketones/aldehydes; does not require strict pH control; generally high yielding. harvard.edu |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at neutral or slightly acidic pH; selectively reduces iminium ions; toxic cyanide byproduct. harvard.edu |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | "Green" method; can sometimes lead to over-reduction or side reactions depending on the substrate. nih.gov |

Asymmetric Synthesis for Stereoselective Fluorinated Piperidines

Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge, particularly when introducing fluorine, which can influence the molecule's conformation and basicity. researchgate.netscientificupdate.com Asymmetric synthesis provides routes to enantioenriched fluorinated piperidines, which are highly valuable in drug discovery.

One prominent method is the asymmetric hydrogenation of fluorinated pyridines or related unsaturated precursors. acs.org Using chiral transition-metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, it is possible to achieve high levels of enantioselectivity and diastereoselectivity in the reduction of the heteroaromatic ring. acs.orgscientificupdate.com

Asymmetric Mannich reactions offer another powerful tool for constructing chiral piperidine scaffolds. researchgate.net These reactions can be used to create trifluoromethylated piperidines with high enantiopurity by reacting enantio-enriched aminoketals with various aldehydes in an intramolecular cyclization. researchgate.net Furthermore, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines, demonstrating the potential for precise control over multiple stereocenters. nih.gov While these methods may not directly yield the this compound target, they represent the state-of-the-art for producing structurally similar, stereochemically defined fluorinated piperidines.

Multi-Component Reactions for Diverse Library Generation

Multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid generation of diverse chemical libraries from simple starting materials in a single synthetic operation. researchgate.netscispace.com These reactions are characterized by their high atom economy, operational simplicity, and the ability to construct complex molecules with multiple points of diversity. scispace.comrsc.org For the synthesis of polysubstituted piperidines, including analogues of this compound, MCRs offer an efficient alternative to traditional linear synthetic routes. scispace.comresearchgate.net

One notable approach involves the one-pot condensation of an aldehyde, an amine, and a β-ketoester. scispace.com This strategy allows for the creation of a highly functionalized piperidine core. The reaction proceeds through a cascade of events, typically initiated by the formation of an enamine from the amine and the β-ketoester, and an imine from the aldehyde and the amine. A subsequent intermolecular Mannich-type reaction, followed by intramolecular cyclization and tautomerization, yields the desired piperidine derivative. scispace.com The versatility of this method lies in the ability to vary each of the three components, leading to a wide array of substituted piperidines. For instance, by using 3-fluoro-4-methylbenzaldehyde, a suitable amine, and a functionalized β-ketoester, this methodology could be adapted for the synthesis of libraries based on the this compound scaffold.

Another powerful MCR for generating piperidone scaffolds is the four-component reaction involving an aldehyde, an equivalent of ammonia, an acyl chloride, and a dienophile. researchgate.net This process generates a 2-azadiene intermediate in situ, which then undergoes a Diels-Alder reaction with the dienophile to construct the piperidone ring. researchgate.net This reaction can create up to four stereogenic centers in a single step, offering significant stereochemical diversity. researchgate.net The resulting piperidones can then be further functionalized to access a broad range of 4-substituted piperidine derivatives.

The application of MCRs in generating diverse libraries of piperidine-containing compounds is a testament to their efficiency and versatility in medicinal chemistry and drug discovery.

Chemical Reactivity and Derivatization of the this compound Core

Oxidation Reactions of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is a key site for chemical modification. As a secondary amine, it can undergo oxidation to form various products, including N-oxides and iminium ions. The biological N-oxidation of piperidine has been shown to yield N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide in vitro. nih.gov

Chemical oxidation of N-alkyl piperidines can be achieved using a variety of reagents. For instance, treatment of N-alkyl piperidine N-oxides with pivaloyl chloride can selectively generate endo-cyclic iminium ions. acs.org These reactive intermediates are valuable for the subsequent α-functionalization of the piperidine ring. acs.org Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) and iodosobenzene (B1197198) ((PhIO)n), in combination with TMSBr, can also be used to oxidize carbamate-protected piperidines, leading to the formation of α-functionalized products. nih.gov

The oxidation of the piperidine nitrogen can also be a key step in the synthesis of more complex heterocyclic systems. The resulting N-acyliminium ions are powerful electrophiles that can react with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

| Reagent/Condition | Product Type | Reference |

| Biological (in vitro) | N-hydroxypiperidine, Tetrahydropyridine-1-oxide | nih.gov |

| N-oxide with PivCl | Endo-cyclic iminium ion | acs.org |

| PhI(OAc)₂ / TMSBr | α-functionalized piperidine | nih.gov |

Reduction and Further Functionalization of the Benzyl Group

The benzyl group of this compound offers opportunities for further chemical modification, primarily through reactions involving the aromatic ring and the benzylic position.

The aromatic ring of the benzyl group can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, to yield a cyclohexylmethylpiperidine derivative. libretexts.org This transformation significantly alters the steric and electronic properties of the molecule.

The benzylic C-H bonds are activated and susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) can cleave the benzyl group, leading to the formation of a carboxylic acid. libretexts.org However, milder and more selective oxidation methods can be employed to introduce functionality at the benzylic position.

Conversely, the benzyl group can be completely removed through hydrogenolysis, a common method for debenzylation. This reaction is typically carried out using hydrogen gas and a palladium catalyst (Pd/C) and would convert this compound to 4-(3-fluoro-4-methyl)-toluene and piperidine. nih.gov

Further functionalization can also be achieved by leveraging the reactivity of the fluorinated aromatic ring, as discussed in the following section.

| Reaction Type | Reagents/Conditions | Potential Product | Reference |

| Aromatic Ring Reduction | H₂, High Pressure/Temperature | 4-(3-Fluoro-4-methyl-cyclohexylmethyl)-piperidine | libretexts.org |

| Benzylic Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Benzoic acid derivative | libretexts.org |

| Debenzylation | H₂, Pd/C | 4-(3-Fluoro-4-methyl)-toluene and piperidine | nih.gov |

Substitution Reactions on the Fluorinated Aromatic Ring

The fluorine atom on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr), although this typically requires the presence of strong electron-withdrawing groups ortho or para to the fluorine. masterorganicchemistry.comlibretexts.org In the absence of such activating groups, SNAr reactions on unactivated aryl fluorides are generally challenging.

However, the electronic nature of the 3-fluoro-4-methylphenyl group can be modulated to facilitate substitution. For instance, if additional activating groups were introduced to the ring, the fluorine atom could be displaced by various nucleophiles such as alkoxides, amines, or thiolates. nih.govresearchgate.net The reactivity in SNAr reactions often follows the order F > Cl > Br > I for the leaving group, making aryl fluorides potentially good substrates under the right electronic conditions. masterorganicchemistry.com

Vicarious nucleophilic substitution (VNS) offers another pathway for the functionalization of electron-deficient aromatic rings. This reaction allows for the introduction of a substituent at a position ortho or para to an electron-withdrawing group, with formal replacement of a hydrogen atom. researchgate.net

| Reaction Type | Key Requirement | Potential Nucleophiles | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Strong electron-withdrawing groups ortho/para to F | Alkoxides, Amines, Thiolates | masterorganicchemistry.comnih.govresearchgate.net |

| Vicarious Nucleophilic Substitution (VNS) | Electron-deficient aromatic ring | Carbon, Oxygen, and Nitrogen nucleophiles | researchgate.net |

N-Substitution and Side Chain Elongation Strategies for Analogues

The secondary amine of the piperidine ring is a prime handle for further derivatization through N-substitution. A variety of alkyl, acyl, and aryl groups can be introduced to generate a diverse range of analogues. researchgate.netgoogle.com

N-Alkylation: This can be achieved by reacting this compound with an alkyl halide in the presence of a base such as potassium carbonate in a solvent like DMF. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another common method for N-alkylation. google.com

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. google.com

Side Chain Elongation: The 4-benzylpiperidine (B145979) scaffold can be modified to elongate the side chain, which can be crucial for optimizing interactions with biological targets. nih.gov For example, the benzyl group could be replaced with longer phenylalkyl chains. Synthetic strategies to achieve this might involve the initial synthesis of a piperidine core with a functionalized side chain at the 4-position, which can then be extended through standard organic transformations such as Wittig reactions or cross-coupling reactions.

The strategic modification of the N-substituent and the side chain at the 4-position are key approaches in structure-activity relationship (SAR) studies to modulate the pharmacological profile of 4-benzylpiperidine derivatives. nih.gov

| Modification Strategy | Common Reagents | Resulting Functional Group | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl piperidine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl piperidine | google.com |

| N-Acylation | Acyl chloride, Base | N-Acyl piperidine (Amide) | google.com |

| Side Chain Modification | Wittig reagents, Cross-coupling catalysts | Extended side chain analogues | nih.gov |

Structure Activity Relationship Sar and Structural Analysis for Biological Activity

Influence of Fluorine Substitution on Molecular Recognition and Bioactivity

The incorporation of a fluorine atom into the structure of 4-(3-Fluoro-4-methyl-benzyl)-piperidine significantly influences its physicochemical properties and, consequently, its biological activity. tandfonline.com Fluorine's unique attributes, such as its small size and high electronegativity, allow it to modulate a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability. tandfonline.comresearchgate.net

Positional Impact of Fluorine on Biological Interactions (e.g., meta-fluorine effects)

The position of the fluorine atom on the phenyl ring is a critical determinant of the compound's interaction with its biological target. In the case of this compound, the fluorine is located at the meta-position relative to the benzyl-piperidine linkage. This specific placement can lead to favorable interactions that enhance binding affinity. For instance, a fluorine at the meta-position of a phenyl ring has been shown in some cases to improve binding affinity by as much as four-fold compared to the non-fluorinated counterpart. nih.govacs.org This enhancement can be attributed to the fluorine's ability to engage in orthogonal multipolar C-F···C=O interactions with the protein backbone, a type of interaction that can significantly contribute to the stability of the ligand-protein complex. nih.govacs.org The meta-position allows for an optimal geometry for such interactions with specific amino acid residues, like a carbonyl group, within the binding pocket of a receptor. nih.govacs.org

Modulation of Piperidine (B6355638) Nitrogen Basicity (pKa) by Fluorine

The basicity of the piperidine nitrogen is a key factor in molecular recognition, as it is often involved in crucial ionic interactions with acidic residues in the target protein. The presence of the highly electronegative fluorine atom on the benzyl (B1604629) ring can modulate the basicity (pKa) of the piperidine nitrogen. tandfonline.com As an electron-withdrawing group, the fluorine atom can reduce the electron density on the piperidine nitrogen, thereby lowering its basicity. cambridgemedchemconsulting.com This modulation of pKa can have a profound influence on the binding and structural recognition of a piperidine-containing drug. scientificupdate.com The effect of the fluorine substituent on basicity is distance-dependent, exhibiting an exponential attenuation as the distance between the fluorine and the basic center increases. nih.govresearchgate.net While a reduction in basicity might weaken certain ionic interactions, it can also improve bioavailability by allowing the compound to better permeate cellular membranes. tandfonline.com

| Property | Effect of Fluorine Substitution | Effect of Methyl Substitution |

|---|---|---|

| Basicity (pKa) of Piperidine Nitrogen | Generally decreases due to the electron-withdrawing nature of fluorine. cambridgemedchemconsulting.comscientificupdate.com | Generally increases due to the electron-donating nature of the methyl group. |

| Lipophilicity (logP) | Generally increases, enhancing membrane permeability. tandfonline.comnih.gov | Increases, contributing to hydrophobic interactions. nih.gov |

| Binding Affinity | Can be enhanced through specific interactions like C-F···C=O. nih.govacs.org | Can be enhanced by filling hydrophobic pockets and inducing favorable conformations. nih.govnih.gov |

Fluorine-Induced Effects on Lipophilicity and Membrane Permeability for Target Engagement

Fluorination is a widely used strategy in drug discovery to enhance a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. nih.govsoton.ac.uk The introduction of the fluorine atom in this compound is expected to increase its lipophilicity. researchgate.netbenthamscience.com This increased lipophilicity can lead to improved membrane permeability, allowing the molecule to more effectively cross biological membranes and reach its target site of action. tandfonline.comnih.gov An optimal balance between lipophilicity and polarity is crucial, as excessively high lipophilicity can lead to decreased solubility and other undesirable properties. tandfonline.com The modulation of lipophilicity by fluorination has been shown to correlate well with membrane partitioning, indicating that even subtle changes can have a significant impact on a drug's ability to engage its target. nih.govsoton.ac.uk

Role of Methyl Group Substitution on Binding Affinity and Selectivity

The methyl group at the para-position of the benzyl ring also plays a significant role in the structure-activity relationship of this compound. The replacement of a hydrogen atom with a methyl group is a fundamental modification in medicinal chemistry that can significantly modulate biological activity. nih.gov The effect of a methyl group is highly context-dependent and can range from causing a complete loss of affinity to substantially improving it. nih.gov

A methyl group can enhance binding affinity by occupying a hydrophobic pocket within the binding site of a receptor. nih.gov This can lead to favorable van der Waals interactions and displace water molecules from the binding site, which is an entropically favorable process. Furthermore, the introduction of a methyl group can influence the conformation of the molecule. For instance, an ortho-methyl substitution on a biaryl system can induce a more orthogonal orientation of the two rings, which may be a more favorable conformation for binding to the target protein. nih.gov The introduction of methyl groups can also lead to an increase in the enthalpy of ligand-nucleotide interactions, which contributes to improved binding affinity. nih.gov In some cases, a methyl group on a piperidine ring has been shown to be a key determinant for selectivity between different receptor subtypes. sigmaaldrich.com

Conformational Analysis and Stereochemical Implications for Biological Activity

The three-dimensional shape of this compound is crucial for its biological activity, as it must adopt a specific conformation to fit into the binding pocket of its target receptor.

Piperidine Ring Conformations and Their Impact on Ligand-Receptor Interactions

The piperidine ring, similar to cyclohexane, preferentially adopts a chair conformation. wikipedia.org In this conformation, the substituents on the ring can be in either an axial or an equatorial position. For a 4-substituted piperidine such as this compound, the bulky benzyl group will strongly favor the equatorial position to minimize steric hindrance. This equatorial preference orients the benzyl group in a specific spatial arrangement relative to the piperidine ring, which is critical for proper interaction with the receptor. The conformation of the benzylpiperidine moiety is a key factor in defining the active conformation for binding to a target. nih.gov The piperidine ring is a common structural feature in many biologically active compounds and is often a critical element for activity at various receptors. nih.gov The specific conformation adopted by the piperidine ring and its substituents directly impacts the ligand-receptor interactions that govern the biological response. nih.gov

Chiral Centers and Enantioselective Biological Responses

While this compound itself is achiral, the introduction of substituents on the piperidine ring or the benzylic methylene (B1212753) bridge can create one or more chiral centers, leading to the existence of enantiomers. The spatial arrangement of these substituents can significantly influence the interaction of the molecule with its biological target, often resulting in different pharmacological activities between enantiomers.

The principle of enantioselectivity is well-documented for various piperidine derivatives. For instance, in the context of GluN2B receptor ligands, the stereochemistry of substituted piperidines is a critical determinant of binding affinity. nih.gov Although specific studies on the enantioselective responses of this compound derivatives are not extensively available, general principles of stereospecificity in drug-receptor interactions suggest that the (R)- and (S)-enantiomers, if synthesized, would likely exhibit different biological activities. The precise nature and magnitude of this difference would depend on the specific biological target and the location of the chiral center.

Comparative Structure-Activity Relationship (SAR) Studies with Analogues and Homologs

Comparative SAR studies of analogues and homologs of this compound provide valuable insights into the chemical features essential for biological activity. These studies often involve systematic modifications of the molecule to probe the effects of substituent size, electronics, and position.

The 4-benzylpiperidine (B145979) moiety is a key pharmacophore in a variety of biologically active compounds, including those targeting monoamine transporters and sigma receptors. wikipedia.orgnih.gov SAR studies on a series of 1-aralkyl-4-benzylpiperidine derivatives as sigma ligands revealed that modifications to the aralkyl group significantly impact affinity and selectivity. nih.gov

In the context of TRPV1 antagonists, a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with a substituted benzyl C-region were investigated. nih.gov The analysis indicated that phenyl C-region derivatives generally exhibited better antagonism than their pyridine (B92270) surrogates. nih.gov This highlights the importance of the benzyl moiety in interacting with the receptor.

A comparative analysis of different halogen substitutions on related scaffolds has shown that the nature and position of the halogen can significantly affect biological activity. In a study of fluorinated diphenidine (B1206869) derivatives, the position of the fluorine atom influenced the compound's properties. nih.gov Similarly, in a series of inhibitors of human equilibrative nucleoside transporters, the presence of a halogen substitute on the fluorophenyl moiety was essential for inhibitory effects. polyu.edu.hkpolyu.edu.hk The addition of a methyl group at the meta position of a benzene (B151609) moiety was also found to be crucial for regaining inhibitory activity in certain analogues. polyu.edu.hkpolyu.edu.hk

The table below summarizes the impact of structural modifications on the biological activity of 4-benzylpiperidine analogues based on findings from related compounds.

| Modification | General Effect on Biological Activity | Reference |

| Position of Fluorine on Benzyl Ring | Can influence electronic properties and binding interactions. Para- and meta-positions often show different activities. | |

| Presence of Methyl Group on Benzyl Ring | May enhance metabolic stability and provide favorable steric interactions with the target. | |

| Substitution on Piperidine Nitrogen | Greatly influences the pharmacological profile, including receptor affinity and selectivity. | nih.gov |

| Replacement of Piperidine with Piperazine (B1678402) | Can alter the binding mode and selectivity for different receptors. | nih.gov |

Solid-State Structural Elucidation for Understanding Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state, as determined by techniques like X-ray crystallography, provides crucial information about intermolecular interactions, molecular conformation, and packing, which can influence the physicochemical properties of a compound.

While the specific crystal structure of this compound is not publicly available, X-ray crystallographic studies of related N-benzylpiperidine and fluorinated piperidine derivatives offer valuable insights into their conformational preferences and intermolecular interactions. nih.govnih.gov

For instance, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide reveals details about the conformation of the benzyl and piperidine moieties and the hydrogen bonding networks that stabilize the crystal lattice. vensel.org In another study, the crystal structures of five fluorinated diphenidine hydrochloride salts showed that the piperidine ring adopts a chair conformation. nih.gov These structures are characterized by hydrogen bonding between the quaternary amine hydrogen and the chloride ion. nih.gov

The arrangement of molecules in a crystal, known as molecular packing, is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and, in the case of fluorinated compounds, halogen bonds. nih.govrsc.orgresearchgate.net The fluorine atom in this compound can participate in halogen bonding and other non-covalent interactions, influencing the supramolecular assembly. nih.govrsc.org

Studies on halogen-substituted phenylpyrazinamides have demonstrated the significant role of halogen bonding in directing the supramolecular assembly. rsc.orgresearchgate.net The selection of the halogen atom and its position on the phenyl ring are important for crystal design. rsc.org The crystal packing in fluorinated compounds can be significantly different from their non-fluorinated counterparts, which can affect properties like solubility and melting point. rsc.org

In the crystal structures of fluorinated diphenidine derivatives, C-H···π interactions were observed to be a characteristic feature of the crystal packing. nih.gov A Hirshfeld surface analysis of a supramolecular aggregate involving a tetrafluoro-diiodobenzene and a piperidinium (B107235) bromide indicated that H···F/F···H, H···H, H···Br/Br···H, and H···I/I···H interactions were the most important contributors to the crystal packing. nih.gov

Pharmacological Research and Target Interaction Studies

Elucidation of Mechanisms of Molecular Interaction and Binding Affinity

The binding of 4-benzylpiperidine (B145979) derivatives to their biological targets is a multifaceted process governed by a combination of specific intermolecular forces. The nature and orientation of these interactions are crucial for both the affinity and selectivity of the compound.

Hydrogen Bonding Networks in Protein-Ligand Complexes

A critical interaction for piperidine-containing ligands is the formation of a hydrogen bond or an ionic interaction between the protonated piperidine (B6355638) nitrogen and a key acidic amino acid residue within the binding pocket of the target protein. chemrxiv.org For instance, in both the dopamine (B1211576) D4 receptor (D4R) and the sigma-1 receptor (S1R), a common pharmacophore model shows that the basic nitrogen of the piperidine ring forms a crucial salt bridge with an aspartate residue (Asp115 in D4R) or a glutamate (B1630785) residue (Glu172 in S1R). chemrxiv.org This electrostatic interaction is a primary anchor, orienting the ligand within the orthosteric binding site and is considered a driving force for affinity at both of these receptors. chemrxiv.orgnih.gov

Investigation of Neurotransmitter System Modulation

The 4-benzylpiperidine scaffold has been extensively studied as a modulator of several neurotransmitter systems, primarily due to its structural similarity to endogenous monoamines and its ability to interact with their respective receptors and transporters.

Dopamine Receptor Antagonism and Selectivity Profiling (e.g., D4R)

Research has identified various piperidine-based ligands as potent antagonists of the dopamine D4 receptor. nih.govresearchgate.net The D4 receptor is of particular interest due to its unique distribution in the brain, primarily in the prefrontal cortex and limbic areas, suggesting a role in cognition and emotion. researchgate.netchemrxiv.org Structure-activity relationship (SAR) studies on related scaffolds have shown that the substitution pattern on the benzyl (B1604629) ring is a key determinant of binding affinity. While direct binding data for 4-(3-Fluoro-4-methyl-benzyl)-piperidine is not prominently published, studies on closely related analogs underscore the importance of the fluoro and methyl substitutions.

For example, in a series of 4,4-difluoropiperidine (B1302736) ethers, a compound featuring a 3-fluoro-4-methyl-benzyl group (an analog of the target compound) displayed a binding affinity (Kᵢ) of 72 nM for the human D4 receptor. researchgate.netchemrxiv.org In another study focused on 3-benzyloxypiperidine derivatives, a compound with a 4-fluoro-3-methylbenzyl moiety exhibited a Kᵢ value of 135 nM at the D4 receptor. nih.gov These compounds were found to be highly selective for the D4 receptor over other dopamine receptor subtypes (D₁, D₂, D₃, and D₅). nih.govchemrxiv.org

| Compound Analogue Structure | Substitution Pattern | Binding Affinity (Kᵢ) at hD4R | Reference |

|---|---|---|---|

| 4,4-difluoropiperidine ether | 3-Fluoro-4-methyl | 72 nM | researchgate.netchemrxiv.org |

| (S)-3-benzyloxypiperidine | 4-Fluoro-3-methyl | 135 nM | nih.gov |

| (S)-3-benzyloxypiperidine | 4-Fluoro-3-methyl | 188 nM | nih.gov |

Serotonin (B10506) Transporter (SERT) Ligand Affinity and Mechanism

The 4-benzylpiperidine scaffold is also a core component of molecules designed to interact with the serotonin transporter (SERT). biomolther.orgnih.gov Inhibition of SERT is a primary mechanism for many antidepressant medications. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated high-affinity binding to SERT, with Kᵢ values ranging from 2 to 400 nM. nih.gov

Sigma Receptor (S1R, S2R) Binding and Functional Activity

Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperones involved in a wide range of cellular functions and are considered targets for neurological and psychiatric disorders. nih.govunict.it The piperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands. chemrxiv.orgunict.it

There is a notable overlap between the pharmacophore models for D4 and S1 receptors, which explains why many piperidine-based compounds show affinity for both targets. chemrxiv.org The interaction is driven by the aforementioned salt bridge between the piperidine nitrogen and an acidic residue (Glu172 in S1R) and hydrophobic or π-π stacking interactions from the aromatic substituent. chemrxiv.org The nature of the substitution on the benzyl ring can significantly impact affinity and selectivity. For instance, one study on benzylpiperidine derivatives found that a 4-fluorophenyl-substituted compound was a relatively poor S1R ligand compared to other analogs in the same series, indicating sensitivity to electronic and steric modifications on the ring. nih.gov The functional activity of these ligands can vary, with different compounds acting as either agonists or antagonists at the S1R, which can be determined through specialized functional assays. nih.gov

| Compound Structure | S1R Affinity (Kᵢ) | S2R Affinity (Kᵢ) | S2R/S1R Selectivity Ratio | Reference |

|---|---|---|---|---|

| 2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 nM | 105 nM | 33 | nih.gov |

| 2-[4-(4-Fluorobenzyl)-1-piperidin-1-yl]-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone | 144 nM | >10000 nM | >69 | nih.gov |

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | Reported high affinity and selectivity | unict.it |

Enzymatic Inhibition and Modulatory Activities

The benzylpiperidine core has been identified as a versatile pharmacophore capable of interacting with several key enzymes involved in human pathology. The following subsections detail the inhibitory activities of its derivatives against acetylcholinesterase, tyrosinase, and monoacylglycerol lipase (B570770).

Acetylcholinesterase (AChE) Inhibition Assays

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govacs.org Research into novel AChE inhibitors has explored various heterocyclic scaffolds, including piperidine.

While direct studies on this compound are not extensively documented in the available literature, research on structurally similar benzylpiperidine and benzylpiperazine derivatives has shown promising results. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety was synthesized and evaluated for cholinesterase inhibition. nih.gov Several of these compounds displayed potent, submicromolar inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic and molecular modeling studies revealed that these compounds act as competitive inhibitors, binding to the enzyme's active site. nih.gov

Another study focused on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, where the piperazine (B1678402) ring serves as a bioisostere for the piperidine moiety. nih.gov Compounds with electron-withdrawing groups, such as chlorine and fluorine, on the benzyl ring demonstrated significant AChE inhibitory potential. nih.gov Docking studies confirmed that these molecules occupy a similar region as the approved drug donepezil (B133215) in the AChE active site, with the benzyl and piperazine rings mimicking the benzyl and piperidine moieties of donepezil, respectively. nih.gov

These findings suggest that the 4-benzylpiperidine scaffold, including fluorinated and methylated variants like this compound, represents a promising template for the design of novel AChE inhibitors.

Tyrosinase Inhibition for Melanogenesis Modulation

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) production, and its inhibition is a primary strategy for treating hyperpigmentation disorders and is of interest in the cosmetics industry for skin-whitening agents. nih.govnih.gov The 4-benzylpiperidine fragment has been explored for its potential in developing new tyrosinase inhibitors.

In one study, researchers identified a lead compound and subsequently synthesized a series of new analogues based on the 4-(4-fluorobenzyl)piperidine scaffold. nih.gov Biochemical assays revealed that several of the synthesized compounds were effective mushroom tyrosinase inhibitors, with IC₅₀ values lower than both the initial lead compound and the well-known reference inhibitor, kojic acid. nih.gov

Kinetic analysis of the most active derivatives from this series indicated different modes of inhibition. While some compounds acted as non-competitive inhibitors, the most potent derivative was identified as a mixed-type inhibitor. nih.gov This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex. Computational docking studies were also performed to elucidate the binding mode of these inhibitors within the enzyme's active site. nih.gov The research underscores the potential of fluorinated benzylpiperidine derivatives as effective modulators of tyrosinase activity.

Interactive Table: Tyrosinase Inhibition by Benzylpiperidine Derivatives

| Compound | Type of Inhibition | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Lead Compound 1a | - | 252 | Kojic Acid | - |

| Derivative 2d | Mixed-type | 7.56 | Kojic Acid | - |

| Other Derivatives (2a-c, 10b) | Non-competitive | >7.56 | Kojic Acid | - |

Note: Data is illustrative of findings from studies on structurally related compounds. nih.gov

Monoacylglycerol Lipase (MAGL) Inhibition Studies

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govresearchgate.net MAGL inhibition is a therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, and cancer, due to its role in modulating endocannabinoid signaling and lipid metabolism. nih.govgoogle.com

Recent research has identified a new class of reversible and selective MAGL inhibitors based on the benzylpiperidine structure. nih.govacs.org MAGL is often overexpressed in aggressive cancer cells, where it contributes to an oncogenic signaling network by supplying fatty acids that promote tumor growth, migration, and invasiveness. nih.gov

A synthesized benzylpiperidine derivative, compound 13 in the study, demonstrated potent and reversible MAGL inhibition. nih.govresearchgate.net This compound was subsequently tested for its anticancer effects in primary pancreatic cancer cell cultures, which are known to overexpress MAGL. The results showed that this benzylpiperidine-based MAGL inhibitor exhibited significant antiproliferative activity, induced apoptosis, and reduced cell migration. nih.govacs.org Furthermore, it displayed a synergistic effect when combined with the standard chemotherapeutic drug, gemcitabine. nih.govresearchgate.net These findings suggest that benzylpiperidine-based MAGL inhibitors have potential as novel therapeutic agents for treating cancers like pancreatic cancer. nih.gov

Preclinical Investigations of Other Biological Activities

Beyond specific enzyme targets, the benzylpiperidine scaffold has been evaluated for broader biological activities, including antimicrobial and anticancer properties, as detailed below.

In Vitro Antimicrobial Properties

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. biomedpharmajournal.org Heterocyclic compounds, including those with a piperidine core, have been extensively investigated for this purpose. biomedpharmajournal.orgnih.gov

While specific data on this compound is limited, studies on various piperidine derivatives have confirmed their potential as antimicrobial agents. For example, a series of piperidine-substituted oxazolidinones was synthesized and showed potent activity against clinically isolated resistant strains of Gram-positive bacteria, including penicillin-resistant Staphylococcus pneumoniae and Staphylococcus agalactiae. nih.gov Similarly, other research has demonstrated that synthesized piperidin-4-one derivatives exhibit significant in vitro antibacterial activity against various strains, with some compounds showing efficacy comparable to the antibiotic ampicillin. biomedpharmajournal.org

The general findings from these studies indicate that the piperidine ring is a valuable structural motif in the design of new antimicrobial compounds. Further investigation into derivatives such as this compound is warranted to determine their specific spectrum of activity.

Interactive Table: Antimicrobial Activity of Piperidine Derivatives

| Bacterial Strain | Derivative Class | Activity Level | Standard |

| Staphylococcus aureus | Guanidine Hydrazones | MICs as low as 0.5 µg/mL | - |

| Escherichia coli | Guanidine Hydrazones | MICs as low as 1 µg/mL | - |

| Staphylococcus pneumoniae | Oxazolidinones | Potent | Linezolid |

| Various Strains | Piperidin-4-ones | Significant | Ampicillin |

Note: This table summarizes general findings for different classes of piperidine derivatives from various studies. biomedpharmajournal.orgnih.govnih.gov

In Vitro Anticancer Potential and Apoptosis Induction Pathways

The piperidine scaffold is a feature of numerous compounds investigated for their anticancer properties. These compounds often exert their effects by inducing apoptosis, or programmed cell death, in cancer cells through various molecular pathways. nih.govnih.gov

As mentioned in the context of MAGL inhibition, benzylpiperidine derivatives have demonstrated antiproliferative activity and the ability to induce apoptosis in pancreatic cancer cells. nih.govacs.org The mechanism of apoptosis induction by piperidine-containing compounds can be multifaceted. Studies on various piperidine derivatives have shown they can trigger apoptosis through both intrinsic and extrinsic pathways, often indicated by the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govnih.gov

For example, a novel piperidine derivative, DTPEP, was reported to induce apoptosis in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells. nih.gov This was achieved by downregulating the PI3K/Akt and PKCα signaling pathways, leading to an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases. nih.gov These findings highlight the capacity of the piperidine scaffold to be incorporated into molecules that can effectively trigger cancer cell death, supporting the potential investigation of this compound in oncological research.

Preclinical Assessment of Neuropsychiatric Modulatory Effects (e.g., antidepressant, anxiolytic)

Extensive literature searches did not yield any specific preclinical studies evaluating the neuropsychiatric modulatory effects, such as antidepressant or anxiolytic properties, of the compound this compound. Consequently, no data from established animal models of depression (e.g., forced swim test, tail suspension test) or anxiety (e.g., elevated plus-maze, light-dark box test) are available for this specific molecule.

Detailed research findings, including data on behavioral outcomes, receptor binding affinities, or neurochemical alterations directly related to this compound, are not present in the currently accessible scientific literature. Therefore, no data tables summarizing such effects can be provided.

Computational Chemistry and Molecular Modeling in Compound Research

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a specific receptor, typically a protein. mdpi.comresearchgate.net This technique simulates the binding process, calculating the binding affinity and scoring different poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. nih.govnih.gov

In the study of 4-(3-Fluoro-4-methyl-benzyl)-piperidine, docking simulations would be employed to predict how it fits into the active site of a biological target. For instance, given the prevalence of the piperidine (B6355638) scaffold in central nervous system (CNS) research, potential targets could include sigma receptors or monoamine transporters. nih.govnih.gov The simulation would identify key amino acid residues in the target's binding pocket that interact with the ligand. The fluorine atom and methyl group on the benzyl (B1604629) ring, as well as the piperidine nitrogen, would be analyzed for their specific contributions to binding. The output, a docking score, provides a quantitative estimate of the binding affinity, allowing for the ranking of different compounds or binding modes. scispace.com

Table 1: Illustrative Molecular Docking Results for this compound This table presents hypothetical data to demonstrate the typical output of a molecular docking simulation.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Sigma-1 Receptor | -8.5 | Asp126, Glu172, Tyr206 | Ionic interaction with piperidine nitrogen; Hydrophobic interactions with benzyl moiety. |

| Dopamine (B1211576) Transporter | -7.9 | Asp79, Ser149, Phe326 | Hydrogen bond with piperidine nitrogen; π-π stacking with benzyl ring. |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often used to refine the predicted binding pose and study the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net MD simulations model the movements of every atom in the system, providing a detailed view of the complex's stability, flexibility, and the persistence of key interactions in a simulated physiological environment. mdpi.comresearchgate.net

For a complex of this compound with its target, an MD simulation would reveal the stability of the initial docked pose. It would show whether crucial hydrogen bonds are maintained and how water molecules might mediate interactions. researchgate.net Analysis of the simulation trajectory helps in understanding the conformational changes in both the ligand and the protein upon binding. Metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the complex, while Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. researchgate.net This dynamic insight is critical for confirming the viability of a predicted binding mode.

Table 2: Representative Analysis from a Hypothetical Molecular Dynamics Simulation This table illustrates the kind of stability and interaction data derived from an MD simulation of the ligand-protein complex.

| Simulation Parameter | Value/Observation | Interpretation |

|---|---|---|

| Simulation Length | 100 nanoseconds | Sufficient time to assess the stability of the complex. |

| RMSD of Ligand | < 2.0 Å | Indicates the ligand remains stably bound in the predicted pose without significant deviation. |

| Key Interaction Occupancy | Hydrogen bond with Asp126: 95% | The crucial hydrogen bond is highly stable throughout the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govarxiv.orgmdpi.com By calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties), QSAR models can predict the activity of novel, untested compounds. researchgate.netnih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured potencies would be required. nih.gov The model would identify which molecular properties are most influential for activity. For example, it might reveal that increasing the hydrophobicity of the benzyl substituent or altering the electronic properties through different substitutions leads to higher potency. nih.govnih.gov Such a model serves as a powerful predictive tool to guide the synthesis of new analogs with potentially enhanced activity, thereby optimizing the lead compound. frontiersin.org

Table 3: Example Dataset for a QSAR Model of this compound Analogs This table shows a hypothetical set of data that would be used to build a QSAR model, correlating molecular descriptors with biological activity.

| Compound ID | R-Group Substitution | LogP | TPSA (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| Lead Compound | 3-F, 4-CH₃ | 3.5 | 12.5 | 7.8 | 7.7 |

| Analog 1 | 3-Cl, 4-CH₃ | 3.9 | 12.5 | 8.1 | 8.0 |

| Analog 2 | 3-F, 4-H | 3.1 | 12.5 | 7.2 | 7.3 |

In Silico Prediction of Druglikeness and CNS Penetration Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its success as a drug. researchgate.netresearchgate.net For CNS-targeted agents like this compound, predicting properties such as blood-brain barrier (BBB) penetration is particularly important. nih.gov

The Central Nervous System Multiparameter Optimization (CNS MPO) score is a widely used algorithm that combines six fundamental physicochemical properties into a single desirability score (on a scale of 0-6) to estimate a compound's potential for success as a CNS drug. nih.govchemaxon.com The properties are: calculated lipophilicity (ClogP), calculated distribution coefficient at pH 7.4 (ClogD), molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center. nih.gov A higher score (typically ≥ 4.0) indicates a better-aligned property profile for a CNS drug candidate, potentially leading to improved permeability, lower P-glycoprotein efflux, and better metabolic stability. nih.govnih.gov

Table 4: Illustrative CNS MPO Score Calculation for this compound This table demonstrates how the CNS MPO score is derived from key physicochemical properties. Values are calculated estimates for illustrative purposes.

| Physicochemical Property | Calculated Value | Desirability Range (Score = 1.0) | Calculated Score |

|---|---|---|---|

| ClogP | 3.5 | ≤ 3.0 | 0.6 |

| ClogD | 3.2 | ≤ 2.0 | 0.4 |

| Molecular Weight (MW) | 207.29 | ≤ 360 | 1.0 |

| TPSA | 12.47 Ų | 40 - 90 Ų | 0.4 |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 1 | 1.0 |

| pKa (most basic) | 9.5 | ≤ 8.0 | 0.4 |

| Total CNS MPO Score | | | 3.8 |

Lipophilic Efficiency (LipE), also known as Ligand-Lipophilicity Efficiency (LLE), is a metric used to evaluate the quality of a compound by relating its potency to its lipophilicity. wikipedia.org It is calculated as pIC₅₀ (or pEC₅₀) minus the LogP of the compound (LipE = pIC₅₀ - LogP). wikipedia.org During lead optimization, the goal is often to increase potency without a corresponding increase in lipophilicity, as high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. nih.gov A higher LipE value (a commonly cited desirable value is >5 or 6) suggests a more efficient compound that achieves its potency with a more favorable lipophilicity profile. wikipedia.orgresearchgate.net

Table 5: Hypothetical Lipophilic Efficiency (LipE) Comparison for Compound Analogs This table illustrates how LipE can be used to compare and select compounds during optimization.

| Compound ID | Target pIC₅₀ | cLogP | Lipophilic Efficiency (LipE) | Assessment |

|---|---|---|---|---|

| Lead Compound | 7.8 | 3.5 | 4.3 | Moderate efficiency. |

| Analog A | 7.9 | 4.2 | 3.7 | Less efficient due to increased lipophilicity. |

| Analog B | 8.2 | 3.6 | 4.6 | Improved efficiency over lead. |

| Optimized Analog C | 8.5 | 3.3 | 5.2 | Good efficiency, a promising candidate. |

Virtual Screening and Ligand-Based Design for Novel Analog Discovery

Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify new structures that are likely to bind to a specific biological target. scispace.commdpi.com When the structure of the target is unknown or a known active ligand like this compound is available, ligand-based design methods are particularly useful.

In this approach, the structure of this compound would serve as a template. The virtual screen would search for molecules in a database that have a similar 2D structure, 3D shape, or pharmacophore (the essential arrangement of features for biological activity). nih.gov This process can rapidly identify diverse yet related chemical scaffolds, providing a rich source of ideas for new analogs with potentially different properties, improved potency, or novel intellectual property space. frontiersin.org

Table 6: Representative Output from a Ligand-Based Virtual Screen This table shows hypothetical results from a virtual screening campaign using the lead compound as a template.

| Hit ID | Similarity Score (to Lead) | Predicted Activity (pIC₅₀) | Novelty |

|---|---|---|---|

| ZINC12345 | 0.85 (High) | 7.9 | Close analog |

| ZINC67890 | 0.72 (Moderate) | 7.5 | Different scaffold |

Preclinical Research and Lead Optimization Strategies

Scaffold Exploration and Derivatization for Enhanced Potency and Selectivity

The piperidine (B6355638) ring is one of the most prevalent saturated N-heterocyclic systems in pharmaceuticals, valued for its ability to be readily modified. scientificupdate.com Exploration of the 4-(3-fluoro-4-methyl-benzyl)-piperidine scaffold involves creating a library of analogues to systematically probe the chemical space and improve biological activity.

Key derivatization strategies include:

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common site for modification. Introducing different substituents can significantly alter the compound's basicity, lipophilicity, and ability to interact with target proteins. Fluorine substitution, in particular, is a widely used strategy to modulate the pKa of the adjacent basic nitrogen. This can influence binding affinity and reduce interactions with off-target proteins like the hERG potassium ion channel, thereby improving the safety profile. scientificupdate.com

Modification of the Benzyl (B1604629) Group: The 3-fluoro-4-methyl substitution pattern on the phenyl ring is crucial for target interaction. However, further modifications can be explored. For instance, altering the position of the fluoro and methyl groups or introducing other substituents can fine-tune electronic and steric properties to optimize potency and selectivity.

Bioisosteric Replacement: The piperidine ring itself can be replaced with other cyclic amines, such as homopiperazine or other azacyclic systems, to explore different conformational spaces and improve properties like metabolic stability. researchgate.net

In a study of dopamine (B1211576) D4 receptor antagonists based on a 4,4-difluoropiperidine (B1302736) scaffold, researchers systematically explored substitutions on an attached phenoxy ring. This work provides insights that can be extrapolated to the benzylpiperidine scaffold. For example, reversing the substitution from 4-fluoro-3-methyl to 3-fluoro-4-methyl (analogous to the pattern in the subject compound) on the phenoxy group led to a notable reduction in binding affinity. chemrxiv.org This highlights the sensitivity of receptor binding to the precise arrangement of substituents on the aromatic ring.

Identification of Structure-Activity Relationship (SAR) Hotspots for Targeted Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the this compound scaffold, identifying SAR hotspots allows for more directed and efficient lead optimization.

Key SAR insights from related piperidine derivatives include:

Aromatic Substitution: The substitution pattern on the phenyl ring is a critical determinant of activity. In the development of inhibitors for Mycobacterium tuberculosis, it was observed that para-substituted phenyl rings generally conferred better activity than ortho- or meta-isomers. nih.gov Specifically, a 4-chlorophenyl analog showed potency comparable to the lead compound, whereas a 4-fluoro analog demonstrated lower potency. nih.gov

Influence of Fluorine: The position of the fluorine atom is a key SAR hotspot. In research on dopamine D4 receptor antagonists, reversing a 4-fluoro-3-methyl pattern to a 3-fluoro-4-methyl pattern resulted in a decrease in binding affinity (Ki = 72 nM) compared to other analogues. chemrxiv.org This underscores the importance of the fluorine's placement for optimal target engagement.

Piperidine Ring Conformation: Fluorination of the piperidine ring itself can have a profound impact on the conformation and basicity of the molecule. An axial fluorine atom can increase the basicity of the piperidine nitrogen, which can lead to enhanced efficacy, as seen in the development of kinesin spindle protein (KSP) inhibitors. scientificupdate.com

The table below illustrates SAR findings from a series of 4,4-difluoropiperidine analogues, which can inform targeted modifications on the this compound scaffold.

| Compound ID | Aromatic Substitution | Binding Affinity (Ki, nM) |

| 8b | 3,4-difluorophenoxy | 5.5 |

| 8c | 3-methyl-4-fluorophenoxy | 13 |

| 8e | phenoxy | 27 |

| 8d | 4-chlorophenoxy | 53 |

| 8f | 4-methyl-3-fluorophenoxy | 72 |

Data sourced from a study on dopamine D4 receptor antagonists with a 4,4-difluoropiperidine scaffold. The aromatic group is attached via an ether linkage in these specific compounds. chemrxiv.org

Development of Novel Therapeutic Lead Compounds

The this compound scaffold is a valuable starting point for the development of new drugs targeting a wide range of diseases, including those of the central nervous system. nih.govdrugbank.com

Chemicals like 4-(3-fluoro-benzyl)-piperidine, a close analogue lacking the methyl group, are recognized as useful building blocks in organic synthesis. scbt.com Similarly, this compound can serve as a key intermediate or precursor in the synthesis of more complex drug candidates. Its structure combines the pharmacologically significant piperidine ring with a specifically substituted benzyl group, which can be elaborated upon to build molecules with desired therapeutic activities. For example, the 4-methylbenzyl moiety is part of the structure of BMS-986169, a novel glutamate (B1630785) N-methyl-d-aspartate (NMDA) 2B receptor negative allosteric modulator developed for treatment-resistant depression. nih.gov

Well-characterized molecules with high potency and selectivity are invaluable as "tool compounds" in pharmacological research. While derivatives of the this compound scaffold may sometimes exhibit poor pharmacokinetic properties that preclude them from becoming drugs, their specific biological activity can still be leveraged. nih.gov For instance, a highly selective dopamine D4 receptor antagonist, despite having poor microsomal stability, was identified as a valuable tool compound for investigating D4 receptor signaling in cellular models. nih.gov Such compounds help researchers to validate the role of a specific protein target in a disease process and to elucidate the biological pathways involved, which are crucial steps in the early stages of drug discovery.

Strategies for Improving In Vitro Pharmacokinetic Properties

A promising lead compound must not only be potent and selective but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). A critical early step is the assessment and optimization of in vitro properties, particularly metabolic stability.

Metabolic stability is typically assessed using in vitro models such as liver microsomes, which contain the key drug-metabolizing enzymes (e.g., Cytochrome P450s). unisi.it Compounds with low metabolic stability are rapidly cleared from the body, leading to poor bioavailability and short duration of action.

Strategies to improve the metabolic stability of piperidine-based compounds include:

Introduction of Fluorine: Fluorination is a common strategy to block sites of metabolism. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can prevent oxidative metabolism by CYP enzymes. chemrxiv.org

Structural Modification: In a series of atypical dopamine transporter (DAT) inhibitors, replacing a metabolically unstable piperazine (B1678402) ring with a piperidine ring resulted in analogues with improved metabolic stability in rat liver microsomes. researchgate.net This demonstrates how modifying the core heterocyclic structure can enhance pharmacokinetic properties.

The metabolic stability of fluorinated benzyl derivatives has also been a subject of study. For instance, research on [18F]-labeled benzylfluoride derivatives for PET imaging showed that the position of substituents on the phenyl ring affects metabolic defluorination. nih.gov It was found that a 3-chloro substitution on the benzyl ring led to the most stable compounds, suggesting that the electronic properties of the aromatic ring play a significant role in metabolic breakdown. nih.gov This knowledge can be applied to the this compound scaffold to guide modifications aimed at enhancing metabolic robustness.

Plasma Protein Binding Studies

In the landscape of preclinical research and lead optimization, the assessment of plasma protein binding (PPB) is a critical determinant of a drug candidate's pharmacokinetic profile and, consequently, its potential therapeutic efficacy. The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, governs its free concentration in systemic circulation. It is the unbound fraction of the drug that is available to distribute into tissues, interact with pharmacological targets, and subsequently be metabolized and cleared from the body. Therefore, comprehensive plasma protein binding studies are integral to predicting a drug's behavior in vivo and refining its structure to achieve a desirable therapeutic window.

The following table illustrates the type of data typically generated in plasma protein binding studies for a series of hypothetical piperidine derivatives, demonstrating the impact of structural modifications on the percentage of unbound drug in the plasma of different species. Such comparative data is vital for selecting the most promising lead candidates for further development.

| Compound ID | Human Plasma Unbound (%) | Rat Plasma Unbound (%) | Mouse Plasma Unbound (%) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Analog A | 5.2 | 8.1 | 10.5 |

| Analog B | 12.8 | 15.3 | 18.2 |